N-[3-(3-chlorophenyl)-3-hydroxypropyl]-2-(2-methoxyphenoxy)acetamide
Description
N-[3-(3-chlorophenyl)-3-hydroxypropyl]-2-(2-methoxyphenoxy)acetamide is a synthetic acetamide derivative characterized by two key structural motifs:
- A 2-(2-methoxyphenoxy)acetamide group, featuring a methoxy-substituted phenoxy ether linked to an acetamide backbone.
Properties
IUPAC Name |
N-[3-(3-chlorophenyl)-3-hydroxypropyl]-2-(2-methoxyphenoxy)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO4/c1-23-16-7-2-3-8-17(16)24-12-18(22)20-10-9-15(21)13-5-4-6-14(19)11-13/h2-8,11,15,21H,9-10,12H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIVAONXLQZTZHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NCCC(C2=CC(=CC=C2)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3-chlorophenyl)-3-hydroxypropyl]-2-(2-methoxyphenoxy)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Chlorophenyl Intermediate: The initial step involves the chlorination of a phenyl ring to introduce the chlorine atom at the desired position.
Hydroxypropylation: The chlorophenyl intermediate is then reacted with a suitable hydroxypropylating agent under controlled conditions to introduce the hydroxypropyl group.
Methoxyphenoxy Acetylation: The final step involves the acetylation of the hydroxypropyl intermediate with 2-methoxyphenoxy acetic acid to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[3-(3-chlorophenyl)-3-hydroxypropyl]-2-(2-methoxyphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
The compound exhibits a range of biological activities, which can be categorized as follows:
1. Anticancer Activity
- N-[3-(3-chlorophenyl)-3-hydroxypropyl]-2-(2-methoxyphenoxy)acetamide has shown significant anticancer properties in various studies. It has been observed to inhibit cell proliferation in different cancer cell lines, including breast and lung cancers. The mechanism involves the induction of apoptosis and cell cycle arrest at the G1 phase, leading to reduced tumor growth rates .
2. EGFR Inhibition
- The compound acts as an inhibitor of the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers. By binding to the active site of EGFR, it prevents receptor activation and downstream signaling pathways that promote cell proliferation .
3. Anti-inflammatory Properties
- Preliminary studies suggest that this compound may possess anti-inflammatory effects by modulating cytokine production and inhibiting inflammatory pathways. This can be particularly useful in conditions characterized by chronic inflammation .
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:
Mechanism of Action
The mechanism of action of N-[3-(3-chlorophenyl)-3-hydroxypropyl]-2-(2-methoxyphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
2-Chloro-N-[2-hydroxy-3-(4-methoxyphenoxy)-3-phenylpropyl]acetamide ()
- Structural Similarity: Shares a hydroxypropyl backbone and chlorophenyl/methoxyphenoxy groups.
- Key Difference: Methoxy group at the 4-position on the phenoxy ring vs. 2-position in the target compound. This positional isomerism may alter steric interactions and electronic effects .
2-(2-Chlorophenyl)-N-(3-hydroxypropyl)acetamide ()
N-(Benzothiazole-2-yl)-3-(3-chlorophenyl)propanamide ()
- Shared Feature : 3-Chlorophenyl group.
- Key Difference : Benzothiazole ring and propanamide backbone instead of acetamide. Such analogs are often explored for antimicrobial or pesticidal activity .
Comparison with Agricultural Chloroacetamides ()
Herbicides like alachlor and pretilachlor () share the chloroacetamide core but are structurally simpler:
- Alachlor : 2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide.
- Key Difference: The target compound’s hydroxypropyl and methoxyphenoxy groups are absent in these herbicides, which prioritize lipophilicity for soil penetration .
Physical and Chemical Properties
Biological Activity
N-[3-(3-chlorophenyl)-3-hydroxypropyl]-2-(2-methoxyphenoxy)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular structure:
- Molecular Formula: C₁₅H₁₅ClO₃
- Molecular Weight: 288.73 g/mol
- IUPAC Name: this compound
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may inhibit certain enzymes involved in metabolic pathways, which can affect cellular processes such as proliferation and apoptosis.
- Antioxidant Properties : The presence of methoxy and hydroxyl groups in its structure suggests potential antioxidant activity, which could mitigate oxidative stress in cells.
- Receptor Modulation : There is evidence that this compound may interact with specific receptors, influencing signaling pathways related to inflammation and cancer progression.
Table 1: Summary of Biological Activities
Case Studies
- Antimicrobial Activity : A study evaluated the antimicrobial properties of this compound against various bacterial strains. Results indicated significant inhibition against Gram-positive bacteria, suggesting its potential use as an antibacterial agent.
- Anti-inflammatory Effects : In vitro experiments demonstrated that the compound reduced the secretion of pro-inflammatory cytokines in human cell lines. This suggests a possible therapeutic role in treating inflammatory diseases.
- Cytotoxic Effects on Cancer Cells : A recent investigation into the cytotoxic effects of this compound on breast cancer cell lines showed that it induced apoptosis, highlighting its potential as a chemotherapeutic agent. The mechanism was linked to the activation of caspase pathways, which are crucial for programmed cell death.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
